molecular formula C10H7NO B13559286 2-(3-Oxoprop-1-en-1-yl)benzonitrile

2-(3-Oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B13559286
M. Wt: 157.17 g/mol
InChI Key: ZYYSASNKIHAOMB-ZZXKWVIFSA-N
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Description

2-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO. It contains a benzene ring substituted with a nitrile group and an enone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Oxoprop-1-en-1-yl)benzonitrile can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-Oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.

    2-(3-Oxoprop-1-en-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    2-(3-Oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its enone moiety and nitrile group provide distinct reactivity patterns compared to similar compounds .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-[(E)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+

InChI Key

ZYYSASNKIHAOMB-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)C#N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C#N

Origin of Product

United States

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